(3R*,4R*)-3-isopropyl-4-methyl-1-[3-(1-methyl-4-piperidinyl)propanoyl]-3-pyrrolidinol
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Overview
Description
(3R*,4R*)-3-isopropyl-4-methyl-1-[3-(1-methyl-4-piperidinyl)propanoyl]-3-pyrrolidinol is a useful research compound. Its molecular formula is C17H32N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.246378268 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Heterocyclic Chemistry
One area of application involves exploring synthetic pathways to create nitrogen heterocycles, a category to which our compound of interest potentially contributes. For instance, the novel pathway to 1-aminopyrroles and other nitrogen heterocycles from glyoxal monohydrazones and acylated active methylene compounds under solvent-free reactions catalyzed by piperidine highlights the role of similar structures in synthesizing complex organic compounds (Jolivet-Fouchet et al., 1998). These methodologies are crucial for the development of pharmaceuticals and materials science.
Catalysis and Cyclization Reactions
The compound's relevance is further seen in catalysis, where its structural analogs play a role in facilitating cyclization reactions. A study on nucleophile-assisted cyclization of β-propargylamino acrylic compounds catalyzed by gold(I) to form multisubstituted tetrahydropyridines showcases the importance of structures related to our compound in synthetic organic chemistry (Matouš et al., 2020). These reactions are pivotal for creating compounds with potential pharmacological activities.
Pharmacological Characterization and Antimicrobial Activity
In pharmacology, derivatives of similar structural frameworks have been characterized for their interaction with biological targets. The pharmacological characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a high-affinity antagonist selective for κ-opioid receptors underlines the therapeutic potential of compounds with related backbones in treating disorders such as depression and addiction (Grimwood et al., 2011). Furthermore, the synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity against Mycobacterium tuberculosis highlight the importance of these structures in addressing global health challenges like tuberculosis (Kumar et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-3-(1-methylpiperidin-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-13(2)17(21)12-19(11-14(17)3)16(20)6-5-15-7-9-18(4)10-8-15/h13-15,21H,5-12H2,1-4H3/t14-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKXRYDWAJYICE-RHSMWYFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)CCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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